

## Application Notes and Protocols for PF-07054894 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical administration of **PF-07054894**, a potent and orally bioavailable antagonist of the C-C chemokine receptor 6 (CCR6). The following sections detail the administration route, dosage, and experimental protocols for utilizing **PF-07054894** in relevant preclinical models of autoimmune and inflammatory diseases.

### Introduction

**PF-07054894** is a small molecule inhibitor that selectively targets CCR6, a key receptor involved in the migration of pathogenic T cells, particularly Th17 cells, to sites of inflammation. [1][2] The chemokine CCL20 is the exclusive ligand for CCR6, and the CCL20/CCR6 axis is implicated in the pathogenesis of various autoimmune disorders, including psoriasis and inflammatory bowel disease.[1][3] By blocking this interaction, **PF-07054894** is expected to reduce the recruitment of inflammatory immune cells, thereby ameliorating disease symptoms. These protocols are designed to guide researchers in the effective use of **PF-07054894** in their preclinical studies.

# Data Presentation: Administration Route and Dosage



**PF-07054894** is orally active and has been evaluated in multiple preclinical models.[3][4] The administration route and dosage vary depending on the animal model and the specific study objectives.

| Preclinica<br>I Model                         | Species               | Administr<br>ation<br>Route | Dosage    | Dosing<br>Frequenc<br>y | Duration                  | Referenc<br>e |
|-----------------------------------------------|-----------------------|-----------------------------|-----------|-------------------------|---------------------------|---------------|
| Naïve                                         | Cynomolgu<br>s Monkey | Oral (p.o.)                 | 10 mg/kg  | Twice a<br>day          | 6<br>consecutiv<br>e days | [4]           |
| IL-23-<br>Induced<br>Skin<br>Inflammati<br>on | Mouse                 | Oral (p.o.)                 | 100 mg/kg | Once or<br>twice a day  | 12 days                   | [4]           |

# Experimental Protocols Preparation of PF-07054894 for Oral Administration

Two primary formulations are recommended for the oral administration of **PF-07054894** in preclinical studies. The choice of formulation may depend on the specific requirements of the study and the vehicle compatibility with the animal model.

Formulation 1: DMSO, PEG300, Tween-80, and Saline

This formulation is suitable for achieving a clear solution for oral gavage.

#### Materials:

- PF-07054894 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)



• Sterile Saline (0.9% NaCl)

#### Protocol:

- Prepare a stock solution of PF-07054894 in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a 25 mg/mL stock in DMSO can be prepared.
- In a sterile tube, add 100  $\mu L$  of the **PF-07054894** DMSO stock solution.
- Add 400 μL of PEG300 to the tube and mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
- Finally, add 450 μL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- The final concentration of **PF-07054894** in this formulation will be 2.5 mg/mL, with the vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
- It is recommended to prepare this working solution fresh on the day of use.[4]

Formulation 2: DMSO and SBE-β-CD in Saline

This formulation utilizes a cyclodextrin to enhance solubility.

#### Materials:

- PF-07054894 powder
- Dimethyl sulfoxide (DMSO)
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- Sterile Saline (0.9% NaCl)

#### Protocol:

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.



- Prepare a stock solution of **PF-07054894** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100  $\mu$ L of the **PF-07054894** DMSO stock solution.
- Add 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline solution to the tube.
- Mix thoroughly until a clear solution is obtained.
- The final concentration of PF-07054894 will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[4]
- This working solution should also be prepared fresh daily.[4]

## In Vivo Administration in an IL-23-Induced Skin Inflammation Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice using recombinant mouse IL-23 and the subsequent treatment with **PF-07054894**.

#### Materials:

- C57BL/6 mice (female, 8-10 weeks old)
- Recombinant mouse Interleukin-23 (IL-23)
- Phosphate-buffered saline (PBS)
- PF-07054894 oral formulation (prepared as described in section 3.1)
- Vehicle control (formulation without PF-07054894)
- Calipers for ear thickness measurement
- Oral gavage needles (20-22 gauge, with a ball tip)

#### Protocol:



- Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
- Induction of Skin Inflammation:
  - On day 0, anesthetize the mice and administer an intradermal injection of 200 ng of recombinant mouse IL-23 in 20 μL of PBS into the ear pinna.
  - Continue with daily intradermal injections of IL-23 for the duration of the study (e.g., 12 days).
- Treatment with PF-07054894:
  - Prepare the oral formulation of PF-07054894 at the desired concentration (e.g., to deliver a 100 mg/kg dose).
  - Beginning on day 0, administer the PF-07054894 formulation or vehicle control to the mice via oral gavage. The volume administered should be based on the individual mouse's body weight (e.g., 10 mL/kg).
  - Administer the treatment once or twice daily, as required by the study design.
- Monitoring and Endpoints:
  - Measure the ear thickness daily using a caliper.
  - Monitor the body weight of the mice regularly.
  - At the end of the study (e.g., day 12), euthanize the mice and collect ear tissue for further analysis, such as histology (H&E staining) and cytokine analysis (e.g., qPCR for IL-17 and IL-22).

## Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: CCR6 Signaling Pathway and Inhibition by PF-07054894.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for IL-23-Induced Skin Inflammation Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. mdpi.com [mdpi.com]



- 2. Gavage [ko.cwru.edu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-07054894
   Administration in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856555#pf-07054894-administration-route-and-dosage-for-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com